molecular formula C11H8F3N3 B13637974 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13637974
M. Wt: 239.20 g/mol
InChI Key: JQHDQVKAYQOVKA-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as a Buchwald-Hartwig amination, using palladium catalysts and suitable ligands.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide) under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced aromatic rings.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

    3-(Pyridin-5-yl)-5-(trifluoromethyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(Pyrimidin-5-yl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness:

    Structural Features: The specific arrangement of the pyrimidine ring, trifluoromethyl group, and aniline moiety imparts unique chemical and physical properties.

    Reactivity: The compound’s reactivity profile may differ from similar compounds due to electronic and steric effects.

Properties

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

3-pyrimidin-5-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-1-7(2-10(15)3-9)8-4-16-6-17-5-8/h1-6H,15H2

InChI Key

JQHDQVKAYQOVKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C2=CN=CN=C2

Origin of Product

United States

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